molecular formula C17H12N4O B1461180 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- CAS No. 130925-67-6

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-

Cat. No.: B1461180
CAS No.: 130925-67-6
M. Wt: 288.3 g/mol
InChI Key: SNOKEAVUQRYZMF-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common synthetic route includes the reaction of 3-amino-1-phenyl-2-pyrazolin-5-one with benzaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using appropriate reagents and conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.

    Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth

Properties

IUPAC Name

1,6-diphenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O/c22-17-14-11-18-21(13-9-5-2-6-10-13)16(14)19-15(20-17)12-7-3-1-4-8-12/h1-11H,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKEAVUQRYZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567276
Record name 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130925-67-6
Record name 1,6-Diphenyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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